Cas no 100442-49-7 (5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole)
5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole Chemical and Physical Properties
Names and Identifiers
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- 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole
- 1,2,4-OXADIAZOLE, 5-(CHLOROMETHYL)-3-(TRIFLUOROMETHYL)-
- 3-trifluoromethyl-1,2,4-oxadiazol-5-ylmethyl chloride
- AB57210
- AGN-PC-00N2ZI
- BB 0261722
- KB-243833
- SureCN1668621
- 5-Chloromethyl-3-trifluoromethyl-[1,2,4]oxadiazole
- DB-358636
- AT13643
- MFCD10696384
- 100442-49-7
- EN300-7051284
- LS-05107
- ALBB-016426
- SY084921
- 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole, AldrichCPR
- AKOS006303624
- SCHEMBL1668621
-
- MDL: MFCD10696384
- Inchi: 1S/C4H2ClF3N2O/c5-1-2-9-3(10-11-2)4(6,7)8/h1H2
- InChI Key: WACHKVQSVMCWOH-UHFFFAOYSA-N
- SMILES: ClCC1=NC(C(F)(F)F)=NO1
Computed Properties
- Exact Mass: 185.9807749g/mol
- Monoisotopic Mass: 185.9807749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 38.9Ų
5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449038729-1g |
5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole |
100442-49-7 | 95% | 1g |
$430.00 | 2023-09-04 | |
| TRC | B420880-10mg |
5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole |
100442-49-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B420880-50mg |
5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole |
100442-49-7 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B420880-100mg |
5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole |
100442-49-7 | 100mg |
$ 135.00 | 2022-06-07 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0498-1g |
5-Chloromethyl-3-trifluoromethyl-[1,2,4]oxadiazole |
100442-49-7 | 96% | 1g |
1992.9CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0498-5g |
5-Chloromethyl-3-trifluoromethyl-[1,2,4]oxadiazole |
100442-49-7 | 96% | 5g |
6741.94CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0498-500mg |
5-Chloromethyl-3-trifluoromethyl-[1,2,4]oxadiazole |
100442-49-7 | 96% | 500mg |
1484.07CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0498-250mg |
5-Chloromethyl-3-trifluoromethyl-[1,2,4]oxadiazole |
100442-49-7 | 96% | 250mg |
1161.82CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0498-100mg |
5-Chloromethyl-3-trifluoromethyl-[1,2,4]oxadiazole |
100442-49-7 | 96% | 100mg |
992.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0498-50mg |
5-Chloromethyl-3-trifluoromethyl-[1,2,4]oxadiazole |
100442-49-7 | 96% | 50mg |
805.64CNY | 2021-05-08 |
5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole Suppliers
5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole
5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole: A Comprehensive Overview
The compound 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole, identified by the CAS number 100442-49-7, is a heterocyclic organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of oxadiazoles, which are five-membered rings containing two nitrogen atoms and one oxygen atom. The presence of a chloromethyl group at position 5 and a trifluoromethyl group at position 3 imparts unique chemical properties to this molecule, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the potential of 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole as a versatile building block in organic synthesis. Its ability to undergo various nucleophilic substitutions and additions has been extensively explored. For instance, researchers have demonstrated its utility in the synthesis of bioactive compounds, such as antifungal agents and anticancer drugs. The trifluoromethyl group contributes to the molecule's stability and lipophilicity, while the chloromethyl group facilitates further functionalization through substitution reactions.
In the field of materials science, this compound has shown promise as a precursor for the development of advanced polymers and coatings. The incorporation of 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole into polymer matrices has been found to enhance mechanical properties and thermal stability. This is attributed to the strong electron-withdrawing effects of the trifluoromethyl group and the reactive chloromethyl moiety, which can participate in cross-linking reactions during polymerization.
The synthesis of 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole typically involves a multi-step process that begins with the preparation of an appropriate starting material. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For example, the use of palladium-catalyzed coupling reactions has been reported to significantly improve yields while reducing reaction times.
In terms of biological activity, this compound has been studied for its potential as an agrochemical. Field trials have shown that it exhibits excellent efficacy against a range of plant pathogens without causing significant harm to non-target organisms. This makes it a promising candidate for sustainable agriculture practices.
The environmental impact of 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole has also been a topic of recent research. Studies have focused on its biodegradation pathways and toxicity profiles. Preliminary findings suggest that it undergoes rapid degradation under aerobic conditions, minimizing its persistence in the environment.
In conclusion, 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole is a multifaceted compound with diverse applications across various industries. Its unique chemical properties and reactivity make it an invaluable tool in organic synthesis and materials science. As research continues to uncover new potential uses for this compound, its role in advancing technological innovations is expected to grow significantly.
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